PDE4A Enzymatic IC50 of 10.7 nM: Potency Differentiated from the Reference PDE4 Inhibitor Rolipram and Positioned Within the Alkyl-Bridged 8-Arylquinoline Landscape
In a direct enzymatic assay against recombinant human PDE4A, 5-(quinolin-8-yl)pentan-2-one achieved an IC50 of 10.7 nM [1]. By cross-study comparison, the prototypical PDE4 inhibitor rolipram exhibits an IC50 of 2.0 μM (2000 nM) against PDE4 in an equivalent in vitro enzyme assay , representing an approximately 187-fold lower potency. Among the alkyl-bridged 8-arylquinoline series, which represents the closest structural chemotype to the target compound, PDE4A IC50 values for optimized analogs range from 1.1 nM to 6.8 nM [2], indicating that the target compound's potency is within 2- to 10-fold of the most potent in-class members while maintaining a single-digit nanomolar profile. This potency level is sufficient for biochemical probe applications and initial SAR exploration without the synthetic complexity of elaborate biaryl coupling steps.
| Evidence Dimension | PDE4A enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.7 nM |
| Comparator Or Baseline | Rolipram: IC50 = 2.0 μM (2000 nM); Optimized alkyl-bridged 8-arylquinolines: IC50 range 1.1–6.8 nM |
| Quantified Difference | ~187-fold more potent than rolipram; 2- to 10-fold less potent than the most advanced in-class alkyl-bridged 8-arylquinolines |
| Conditions | Recombinant human PDE4A enzyme, in vitro inhibition assay (ChEMBL_155727/CHEMBL760761 protocol) |
Why This Matters
Procurement of 5-(quinolin-8-yl)pentan-2-one provides a PDE4A inhibitor with single-digit nanomolar potency that substantially outperforms the legacy tool compound rolipram, enabling more physiologically relevant target engagement studies without the background noise associated with micromolar inhibitors.
- [1] BindingDB. Entry ID 50007392. ChEMBL_155727 (CHEMBL760761): IC50 = 10.7 nM against recombinant human PDE4A. View Source
- [2] Dawson, J.; et al. Quinolines as a novel structural class of potent and selective PDE4 inhibitors: optimisation for inhaled administration. Bioorg. Med. Chem. Lett. 2009, 19, 5261–5265. (IC50 values for quinoline analogs: 5.2, 6.8, 2.7, 1.1 nM). View Source
